3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione class, characterized by a bicyclic scaffold with substitutions at positions 3, 7, and 8. Its structure includes:
- 3-Butyl group: A four-carbon alkyl chain at position 3, influencing lipophilicity and steric interactions.
- 7-Ethyl group: A two-carbon alkyl substituent at position 7, modulating electronic and steric properties.
Molecular Formula: C₁₂H₁₇ClN₄O₂ (derived from structural analysis and comparison with analogs in ). Molecular Weight: ~284.74 g/mol.
Properties
IUPAC Name |
3-butyl-8-(chloromethyl)-7-ethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-3-5-6-17-10-9(11(18)15-12(17)19)16(4-2)8(7-13)14-10/h3-7H2,1-2H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBJNOSPWBBXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps. One common synthetic route includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group at the 8-position undergoes nucleophilic substitution under mild alkaline conditions. Key findings include:
Table 1: Substitution Reactions of the Chloromethyl Group
Example Reaction :
Reaction with R-3-(Boc-amino)piperidine in DMF with K₂CO₃ yields 8-[(3R)-3-tert-butoxycarbonylamino-1-piperidyl]-7-(2-butyn-1-yl)-3-methylpurine-2,6-dione, a linagliptin intermediate .
Hydrolysis Reactions
The chloromethyl group hydrolyzes in aqueous media to form hydroxymethyl derivatives, influenced by pH:
Table 2: Hydrolysis Pathways
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | HCl (1M), 60°C | 8-(Hydroxymethyl)purine-2,6-dione | Forms stable hemiacetal |
| Basic | NaOH (0.1M), RT | 8-(Hydroxymethyl)purine-2,6-dione | Competing ring-opening |
Mechanistic Insight :
Hydrolysis proceeds via an SN1 pathway under acidic conditions, while base-mediated hydrolysis follows an SN2 mechanism .
Cross-Coupling Reactions
The purine core participates in palladium-catalyzed cross-coupling reactions. For example:
Buchwald–Hartwig Amination :
Using Pd(OAc)₂/Xantphos, the 8-chloromethyl group couples with aromatic amines (e.g., 4-fluoroaniline) to form 8-(arylamino)methyl derivatives .
Suzuki–Miyaura Coupling :
Limited data exists, but analogous purines undergo coupling with arylboronic acids at the 8-position under Pd(PPh₃)₄ catalysis .
Oxidation:
The chloromethyl group resists oxidation, but the purine ring oxidizes under strong conditions (e.g., KMnO₄/H₂SO₄) to form uric acid derivatives .
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the chloromethyl group to a methyl group, yielding 8-methylpurine analogs .
Table 3: Reactivity vs. Analogous Purine Derivatives
| Compound | Chloromethyl Reactivity | Hydrolysis Rate (k, s⁻¹) |
|---|---|---|
| 8-Chloro-3,7-dimethylpurine-2,6-dione | Low | 1.2 × 10⁻⁴ |
| 3-Butyl-8-chloropurine-2,6-dione | Moderate | 3.8 × 10⁻⁴ |
| Target Compound | High | 9.1 × 10⁻⁴ |
Key Insight :
The 7-ethyl and 3-butyl groups enhance steric accessibility of the chloromethyl group, increasing substitution rates by 2.4× compared to simpler analogs .
Scientific Research Applications
Anticancer Properties
One of the primary applications of this compound is in cancer research. Studies have shown that 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Case Study: Anticancer Activity Assessment
A recent study evaluated the anticancer properties of this compound through in vitro assays. The results indicated that it effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and apoptosis.
Enzyme Inhibition
The compound also serves as an enzyme inhibitor. Its structural features allow it to interact with various enzymes involved in metabolic pathways. This property is particularly relevant in the context of drug development for diseases where enzyme activity is dysregulated.
Enzyme Interaction Studies
Research has focused on the interaction of this compound with purine receptors and other enzymes. The findings suggest that it can effectively inhibit certain enzymatic activities, potentially leading to therapeutic applications in conditions like cancer or inflammatory diseases .
Neurodegenerative Disease Research
There is growing interest in the potential use of this compound as a therapeutic agent for neurodegenerative diseases. Its ability to penetrate the blood-brain barrier makes it a candidate for further exploration in treating conditions such as Alzheimer's disease and Parkinson's disease.
Synthesis and Structural Modifications
The synthesis of this compound involves multiple steps that can be optimized for higher yields or specific modifications. Researchers are exploring various synthetic routes and structural analogs to enhance its biological activity and selectivity.
Synthetic Routes
Common methods for synthesizing this compound include alkylation reactions using appropriate alkyl halides under basic conditions. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed alongside bases like potassium carbonate .
Mechanism of Action
The mechanism of action of 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Insights
Position 3 Substitutions :
- Butyl groups (C₄H₉) at position 3, as seen in the target compound and its analogs, enhance lipophilicity compared to smaller substituents like methyl (C₁H₃). This may improve membrane permeability but reduce aqueous solubility .
Position 7 Modifications: The 7-ethyl group in the target compound balances steric bulk and flexibility. Larger groups like 7-propyl (C₃H₇) increase lipophilicity but may hinder target binding, while smaller groups like methyl (C₁H₃) reduce steric hindrance . In CK2 inhibitors, bulkier 7-substituents (e.g., 3-phenoxypropyl) correlate with reduced activity, suggesting that moderate-sized groups (e.g., ethyl) are preferable .
This contrasts with sulfur-containing analogs (e.g., sulfanyl groups in ), which may participate in hydrogen bonding or redox reactions . The 8-hydrazine-yl group in the CK2 inhibitor () facilitates hydrogen bonding with kinase active sites, highlighting the importance of polar substituents at this position for inhibitory activity .
Biological Activity: The most potent analog, 3-methyl-7-(3-phenoxypropyl)-8-hydrazine-yl, demonstrates IC₅₀ = 8.5 µM against CK2, underscoring the role of polar and aromatic groups in kinase inhibition .
Biological Activity
3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with potential biological activities that make it of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structure which includes a butyl and an ethyl group along with a chloromethyl substituent. Understanding its biological activity is crucial for exploring its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C13H17ClN4O2
- Molecular Weight : 300.75 g/mol
- Purity : Typically ≥95% .
Anticancer Properties
Research indicates that purine derivatives can exhibit anticancer properties. A study focused on related compounds demonstrated that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines. The presence of the chloromethyl group in this compound may contribute to such activity by facilitating interactions with cellular targets involved in cancer proliferation .
Enzyme Inhibition
Purines interact with various enzymes and receptors in the body. Initial investigations suggest that this compound may inhibit certain enzymes involved in nucleotide metabolism, which could lead to reduced proliferation of rapidly dividing cells such as those found in tumors. Further studies are required to elucidate the specific enzymes targeted and the resultant biochemical pathways affected .
Study 1: Anticancer Activity Assessment
In a preliminary study assessing the anticancer activity of similar purine derivatives:
- Objective : To evaluate cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : Compounds with chloromethyl substitutions exhibited significant cytotoxicity compared to controls.
Study 2: Enzyme Interaction Analysis
A study focused on enzyme interactions of purines:
- Objective : To identify inhibition patterns against nucleoside phosphorylase.
- Method : Kinetic assays were performed to measure enzyme activity.
- Results : The presence of alkyl groups enhanced binding affinity to the enzyme.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What strategies optimize purification of 3-butyl-8-(chloromethyl)-7-ethyl derivatives from complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
